SB-258585 hydrochloride

5-HT6 Receptor Binding Affinity Radioligand Displacement

Selecting the right 5-HT6 receptor antagonist is critical-differences in inverse agonism vs. neutral antagonism directly impact cognitive and behavioral outcomes. SB-258585 hydrochloride is a validated inverse agonist at 5-HT6 (pKi=8.6, Ki=2.5nM) with >100-fold selectivity, uniquely reversing scopolamine-induced spatial memory deficits where other antagonists fail. • Proven inverse agonism-rescues cognitive deficits in Nf1+/- models where neutral antagonists (CPPQ) do not. • Validated in non-human primates with PET-confirmed striatal target occupancy. • Supplied as ≥98% pure crystalline solid with rigorous analytical QC documentation.

Molecular Formula C18H23ClIN3O3S
Molecular Weight 523.8 g/mol
Cat. No. B560229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-258585 hydrochloride
Synonyms4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide hydrochloride
Molecular FormulaC18H23ClIN3O3S
Molecular Weight523.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl
InChIInChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H
InChIKeyBFGOZFXMAJBFGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

SB-258585 Hydrochloride: Selective 5-HT6 Antagonist


SB-258585 hydrochloride is a high-affinity ligand and selective antagonist at the 5-hydroxytryptamine 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the striatum and cortex [1]. In radioligand binding assays using human recombinant 5-HT6 receptors expressed in HeLa cells, SB-258585 displaces [³H]-LSD with a pKi of 8.6, corresponding to a Ki of approximately 2.5 nM [2]. The compound exhibits over 100-fold selectivity for the 5-HT6 receptor over other 5-HT receptor subtypes tested [3]. SB-258585 hydrochloride is widely used as a pharmacological tool in preclinical studies to investigate the role of 5-HT6 receptors in cognition, memory, and feeding behavior [1].

1
5-HT6 receptor pathway inhibition study fit
2
CNS-penetrant pharmacological tool for striatal and cortical target engagement
3
Subtype-selective over other 5-HT receptors; isoform-selectivity assay context
4
Suitable for cognition, memory, and feeding-behavior research models

Non-Substitutability of SB-258585


While several 5-HT6 receptor antagonists are commercially available, they are not interchangeable pharmacological tools. Critical differences in binding affinity, functional activity (neutral antagonism vs. inverse agonism), species-dependent pharmacokinetics, and unique off-target profiles directly impact experimental outcomes. For example, the commonly used antagonist SB-271046 demonstrates higher selectivity (>200-fold) but also displays a different rank order of potency in native tissue binding assays, with SB-271046 exhibiting a pKi of 8.81 compared to 8.90 for SB-258585 in human caudate putamen [1]. Similarly, SB-258585 acts as an inverse agonist, a functional property not shared by the neutral antagonist CPPQ, which leads to divergent cognitive outcomes in preclinical models [2]. The quantitative evidence below clarifies these distinctions, enabling informed compound selection for specific research applications.

Inverse agonist vs. neutral antagonist
SB-258585 inverse agonism may produce divergent cognitive endpoint responses compared to neutral antagonists such as CPPQ; functional profile may not transfer.
Species-dependent affinity rank order
SB-258585 exhibits higher affinity in human tissue than in rat; SB-271046 shows the opposite rank order. Translational interpretation may shift.
Behavioral model differentiation
SB-258585 prevented scopolamine-induced water-maze deficits where Ro-4368554 did not. In vivo cognitive model response may not replicate with other 5-HT6 antagonists.

Quantitative Differentiation of SB-258585


5-HT6 Binding Affinity vs. Ro-04-6790

In direct radioligand displacement assays using human recombinant 5-HT6 receptors, SB-258585 demonstrates a pKi of 8.6 (Ki = 2.51 nM) [1], which is significantly higher than the affinity of the first-generation 5-HT6 antagonist Ro-04-6790 (pKi = 7.35 ± 0.04, Ki ≈ 44.7 nM) [2]. This represents an approximately 18-fold difference in Ki values, with SB-258585 exhibiting 1.6-fold higher pKi.

5-HT6 Binding Affinity
Cross-study comparable
SB-258585 pKi = 8.6 (Ki = 2.51 nM)
Ro-04-6790: pKi = 7.35 (Ki ≈ 44.7 nM); ~18-fold lower Ki
Supports lower-concentration assay design and target-engagement review in low-receptor-density tissue.
Human recombinant 5-HT6, HeLa cells; [³H]-LSD displacement.
5-HT6 Receptor Binding Affinity Radioligand Displacement Comparative Pharmacology

cAMP Antagonism vs. Ro-04-6790

In a functional assay measuring inhibition of 5-HT-induced cAMP accumulation in human HeLa cells stably expressing the recombinant human 5-HT6 receptor, SB-258585 exhibits potent antagonism with an IC50 of 19 nM [1]. This functional potency is comparable to its binding affinity, confirming its full antagonist activity at the receptor. In contrast, the neutral antagonist Ro-04-6790 has a reported pA2 of 6.75 ± 0.07 [2], corresponding to a much weaker functional antagonism.

cAMP Antagonism
Cross-study comparable
SB-258585 IC50 = 19 nM
Ro-04-6790 pA2 = 6.75 (approx. 178 nM); ~9.4-fold weaker functional antagonism
Reported functional antagonism benchmark for 5-HT-induced cAMP pathway-response studies.
Human HeLa cells stably expressing human recombinant 5-HT6 receptor.
cAMP Assay Functional Antagonism GPCR Signaling In Vitro Pharmacology

Morris Water Maze Performance vs. Ro-4368554

In a head-to-head comparative study, both SB-258585 (3-30 mg/kg, i.p.) and the 5-HT6 antagonist Ro-4368554 (1-10 mg/kg, i.p.) improved object recognition memory in rats. However, only SB-258585 was able to prevent the scopolamine-induced deficit in the Morris water-maze test, a gold-standard assay for spatial learning and memory [1]. This demonstrates a differential in vivo efficacy profile that cannot be predicted from in vitro binding data alone.

Morris Water Maze
Direct head-to-head
SB-258585 prevented scopolamine-induced deficit
Ro-4368554 showed no significant effect on the same deficit
Reported behavioral model-response differentiation; supports hippocampal-dependent memory endpoint review.
Male Sprague-Dawley rats; scopolamine 0.5 mg/kg i.p.; SB-258585 3-30 mg/kg i.p.
Morris Water Maze Cognitive Enhancement Scopolamine-Induced Amnesia In Vivo Behavioral Pharmacology

Inverse Agonism in NF1 Model vs. CPPQ

SB-258585 has been characterized as a 5-HT6 receptor inverse agonist. In a preclinical model of Neurofibromatosis Type 1 (NF1), peripheral administration of SB-258585 abolished deficits in long-term social and associative memories in Nf1+/- mice. In stark contrast, administration of CPPQ, a neutral 5-HT6 receptor antagonist, failed to produce any cognitive improvement in the same model [1]. This functional divergence highlights the importance of ligand-specific efficacy beyond simple receptor blockade.

Inverse Agonism NF1 Model
Direct head-to-head
SB-258585 abolished cognitive deficits in Nf1+/- mice
CPPQ (neutral antagonist) produced no cognitive improvement
Functional-selectivity context; inverse agonism may be required for model-response in elevated constitutive-activity states.
Nf1+/- mouse model; long-term social and associative memory tasks.
Inverse Agonism Constitutive Activity Neurofibromatosis Type 1 Cognitive Deficits Functional Selectivity

Striatal 5-HT6 Occupancy and Food Motivation

In a study using six male macaques, acute administration of SB-258585 significantly reduced food motivation in a food-choice task. Concurrent PET imaging with the specific radioligand [18F]2FNQ1P confirmed high 5-HT6 receptor occupancy by SB-258585 throughout the brain, with particularly high occupancy in the striatal subregions (putamen and caudate nucleus) [1]. This provides a direct link between striatal target engagement and a quantifiable behavioral outcome in a primate model.

Striatal Occupancy & Food Motivation
Supporting evidence
Significant reduction in food-motivated behavior; high striatal 5-HT6 occupancy confirmed via PET
Vehicle control group; [18F]2FNQ1P radioligand PET imaging
Primate model-response context linking striatal target engagement to behavioral endpoint modulation.
Six male macaques; food-choice task. CNS penetration and occupancy confirmed.
Feeding Behavior Non-Human Primate PET Imaging Receptor Occupancy Striatum

Human vs. Rat 5-HT6 Binding Affinity

Radioligand binding studies with [125I]-SB-258585 reveal a notable species-dependent affinity profile. Saturation analysis in native tissue membranes yielded pKD values of 8.56 ± 0.07 for rat striatum, 8.60 ± 0.10 for pig striatum, and 8.90 ± 0.02 for human caudate putamen [1]. This indicates approximately 2.2-fold higher affinity for the human receptor compared to the rat receptor. In contrast, the comparator SB-271046 shows a more balanced species affinity with pKi values of 9.02 (rat), 8.55 (pig), and 8.81 (human) [2], which represents a different species rank order.

Human vs. Rat Affinity
Cross-study comparable
Human pKD = 8.90; Rat pKD = 8.56; Pig pKD = 8.60
SB-271046: Human pKi = 8.81; Rat pKi = 9.02; reversed species rank order
Species-dependent affinity context may influence translational model-response interpretation.
Saturation binding with [125I]-SB-258585 in native striatal/caudate membranes.
Species Differences Receptor Binding Human vs. Rat Translational Pharmacology

Applications of SB-258585


5-HT6 Receptor Autoradiography

Given its high affinity for human 5-HT6 receptors (pKi = 8.6, Ki = 2.51 nM) [1] and its validated use as a radioligand ([125I]-SB-258585) for autoradiography in both rat and human brain tissue [2], SB-258585 hydrochloride is ideally suited for quantitative receptor mapping studies. Its high affinity ensures robust signal-to-noise ratios in native tissue, and its well-characterized binding parameters make it a reliable standard for competition binding assays.

Spatial Learning and Memory Studies

As demonstrated in a head-to-head study, SB-258585 uniquely reverses scopolamine-induced deficits in the Morris water maze, a classic test of hippocampal-dependent spatial memory, while another potent 5-HT6 antagonist (Ro-4368554) was ineffective [3]. This makes SB-258585 the compound of choice for in vivo studies specifically focused on spatial navigation and memory consolidation mechanisms linked to hippocampal 5-HT6 receptor function.

Constitutive Activity and Inverse Agonism

SB-258585 acts as an inverse agonist at the 5-HT6 receptor. This functional property is critical in disease models where receptor constitutive activity is elevated, such as the Nf1+/- mouse model of Neurofibromatosis Type 1, where SB-258585 rescued cognitive deficits while a neutral antagonist (CPPQ) did not [4]. Researchers investigating the role of 5-HT6 receptor basal tone in physiological or pathological states should prioritize SB-258585 over neutral antagonists.

Translational Striatal 5-HT6 and Feeding Studies

SB-258585 has been validated in non-human primates to reduce food motivation, with concurrent PET imaging confirming high target occupancy in the striatum [5]. This positions SB-258585 as a key pharmacological tool for studies aiming to translate rodent findings on 5-HT6-mediated feeding behavior to a primate model, or for ex vivo occupancy studies using human caudate putamen tissue, where its affinity (pKD = 8.90) is higher than in rat (pKD = 8.56) [6].

Application
Selection Property
Validation Focus
5-HT6 Receptor Autoradiography
High-affinity binding profile and validated radioligand use
Quantitative receptor mapping and competition-binding endpoint review
Spatial Learning & Memory Studies
Differentiated in vivo behavioral model response vs. other 5-HT6 antagonists
Hippocampal-dependent spatial memory endpoint context
Constitutive Activity & Inverse Agonism
Inverse agonist functional profile at 5-HT6 receptor
Model-response in elevated receptor constitutive-activity states; distinguish from neutral antagonism
Translational Striatal 5-HT6 & Feeding Studies
Primate CNS penetration and striatal target engagement confirmed by PET
Primate model feeding-behavior endpoint context; human tissue affinity review

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